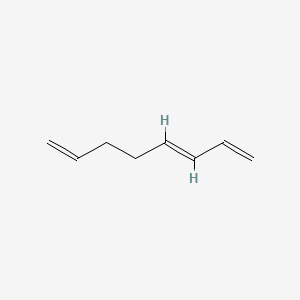
1,3,7-Octatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Octatriene, also known as α-Ocimene, is a hydrocarbon with the molecular formula C₈H₁₂. It is a member of the ocimene family, which consists of isomeric hydrocarbons found in various plants and fruits. This compound is characterized by its pleasant odor and is commonly used in perfumery for its sweet, herbal scent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,7-Octatriene can be synthesized through the dimerization of 1,3-butadiene. This process involves the use of homogeneous catalysts, such as palladium complexes, under specific reaction conditions. The reaction typically requires a temperature range of 50-100°C and a pressure of 1-10 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The dimerization of 1,3-butadiene is a common method, with palladium-catalyzed telomerization being one of the most efficient techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,7-Octatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, acids, and other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1,3,7-Octatriene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
1,3,7-Octatriene is similar to other ocimenes, such as:
α-Ocimene: Cis-3,7-dimethyl-1,3,7-octatriene.
β-Ocimene: Trans-3,7-dimethyl-1,3,6-octatriene.
Uniqueness:
Structural Differences: The position of the double bonds distinguishes this compound from its isomers.
Properties: this compound is known for its stability and pleasant odor, making it unique among its isomers.
Comparación Con Compuestos Similares
Myrcene: Another acyclic monoterpene with similar properties.
Limonene: A cyclic monoterpene with a citrus scent.
Propiedades
Fórmula molecular |
C8H12 |
|---|---|
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3E)-octa-1,3,7-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2/b7-5+ |
Clave InChI |
ZTJHDEXGCKAXRZ-FNORWQNLSA-N |
SMILES isomérico |
C=CCC/C=C/C=C |
SMILES canónico |
C=CCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


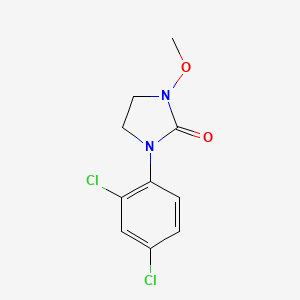

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
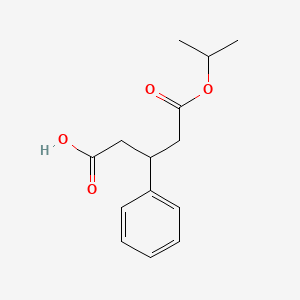
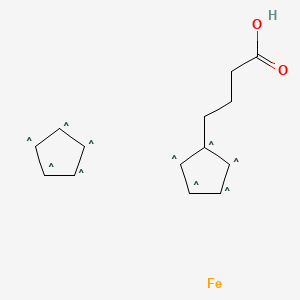
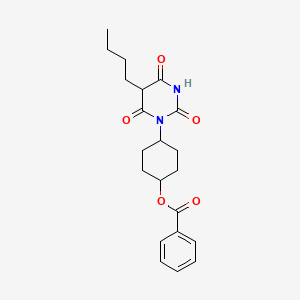

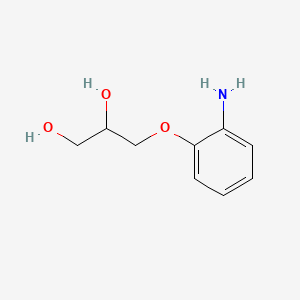
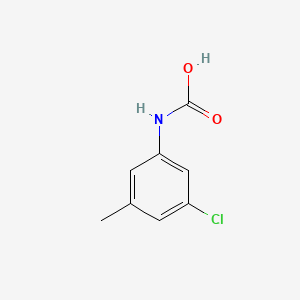
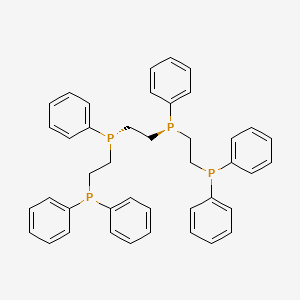
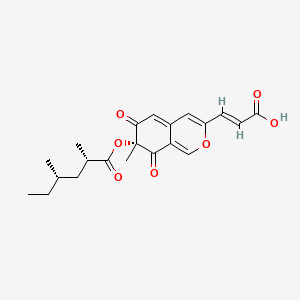
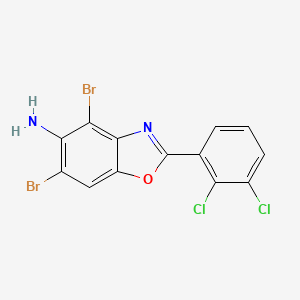

![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
